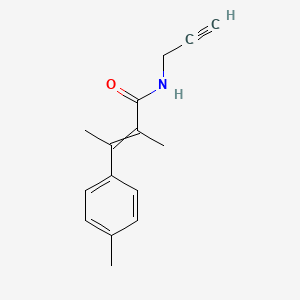
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- is an organic compound belonging to the amide class It is characterized by the presence of a propanamide backbone with a methyl group and a 2-methylphenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- can be synthesized through several methods. One common approach involves the reaction of N-methyl-2-methylphenylamine with propanoyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction results in the formation of amines.
Substitution: Substitution reactions produce various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: A simpler amide with a propanamide backbone.
N-methylpropanamide: Similar to Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- but lacks the 2-methylphenyl group.
N-phenylpropanamide: Contains a phenyl group instead of a 2-methylphenyl group.
Uniqueness
Propanamide, N-methyl-N-(2-methylphenyl)-2-oxo- is unique due to the presence of both a methyl group and a 2-methylphenyl group attached to the nitrogen atom. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61110-56-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylphenyl)-2-oxopropanamide |
InChI |
InChI=1S/C11H13NO2/c1-8-6-4-5-7-10(8)12(3)11(14)9(2)13/h4-7H,1-3H3 |
Clé InChI |
HCKPVULYZMASBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C)C(=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


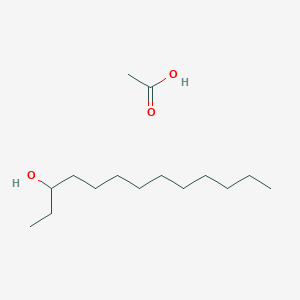
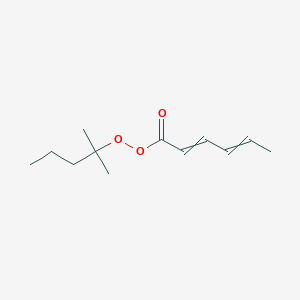



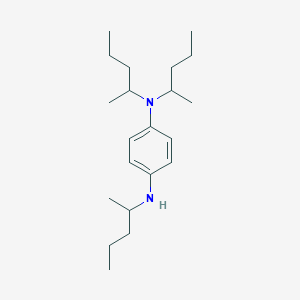



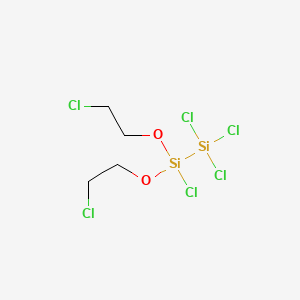
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
